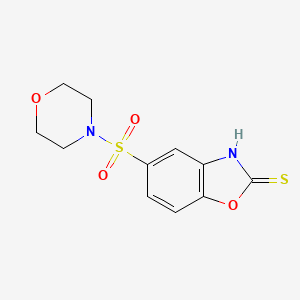

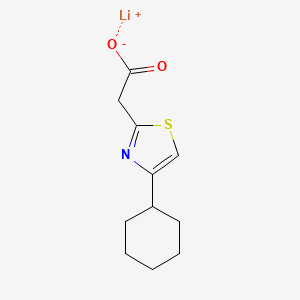

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol” is likely a complex organic compound containing a benzooxazole ring, a morpholine ring, and a sulfonyl group . These components are often found in various biologically active compounds and pharmaceuticals .

Synthesis Analysis

While the specific synthesis process for this compound is not available, morpholines can generally be synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Synthesis and Antibacterial Properties : The synthesis of new derivatives of 5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol has shown potential in antibacterial activities. These derivatives, upon synthesis and structural analysis, have demonstrated efficacy against various bacteria, suggesting their potential as therapeutic agents in combating bacterial infections (Avagyan et al., 2020); (Aziz‐ur‐Rehman et al., 2015); (Aziz‐ur‐Rehman et al., 2015).

Antimicrobial Activity : Research indicates that certain synthesized derivatives of this compound possess antimicrobial properties. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal infections, which highlights their potential in developing new antimicrobial agents (Farag, 2014); (Gul et al., 2017).

Rubber Chemistry

- Rubber Vulcanization : Benzazole derivatives, including those similar to this compound, are used in rubber chemistry, specifically in rubber vulcanization. These compounds serve as accelerators or antioxidants, demonstrating multifunctional activities in rubber processing (Khanra et al., 1993).

Electrochemical Synthesis

- Electrochemical Synthesis Applications : Electrochemical methods have been employed to synthesize disulfides of benzazole derivatives, which include structures similar to this compound. These methods highlight the utility of electrochemical synthesis in the creation of novel compounds with potential applications in various fields (Esmaili & Nematollahi, 2013).

Anticancer Research

- Antitumor Properties : Certain derivatives of this compound have shown promising results in antitumor properties. These compounds have been evaluated for their potential as anticancer agents, indicating their significance in the search for new therapeutic options for cancer treatment (Horishny et al., 2020).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Research has also explored the use of benzazole derivatives in the corrosion inhibition of metals. These studies are crucial in understanding how these compounds can protect metals from corrosion, especially in industrial applications (Ammal et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with the heme-enzyme soluble guanylyl cyclase (sgc), an ubiquitous no receptor .

Mode of Action

Related compounds have been shown to activate sgc in a concentration-dependent and quickly reversible fashion . These compounds target the ferric heme sGC isoform .

Biochemical Pathways

Related compounds have been shown to increase cgmp levels, suggesting an impact on the no-cgmp signaling pathway .

Result of Action

Related compounds have been shown to induce vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum .

Propiedades

IUPAC Name |

5-morpholin-4-ylsulfonyl-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S2/c14-19(15,13-3-5-16-6-4-13)8-1-2-10-9(7-8)12-11(18)17-10/h1-2,7H,3-6H2,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPWUDHGWNEFMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57262013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)

![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2614080.png)

![N-benzyl-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2614085.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)

![Ethyl 2-[(4-fluorobenzoyl)amino]acetate](/img/structure/B2614087.png)

![7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2614090.png)

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)